(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one
Description
The compound "(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. Its core structure consists of a benzofuranone scaffold substituted at position 7 with a bis(2-methoxyethyl)aminomethyl group, at position 6 with a hydroxyl group, and at position 2 with a 3-methoxybenzylidene moiety.
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-27-11-9-24(10-12-28-2)15-19-20(25)8-7-18-22(26)21(30-23(18)19)14-16-5-4-6-17(13-16)29-3/h4-8,13-14,25H,9-12,15H2,1-3H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYPUXZHFZRDY-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antioxidant effects. This article aims to compile and analyze the biological activity of this specific compound based on existing research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzofuran core with various functional groups that significantly influence its biological activity.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one have shown promising results against various cancer cell lines:
| Cell Line | Inhibition Rate (%) |
|---|---|
| K-562 (Leukemia) | 56.84 |
| NCI-H460 (Lung Cancer) | 80.92 |
| HCT-116 (Colon Cancer) | 72.14 |
| U251 (CNS Cancer) | 73.94 |
| OVCAR-4 (Ovarian Cancer) | 56.45 |
These results highlight the compound's potential in targeting multiple cancer types effectively .
2. Anti-inflammatory Effects
Benzofuran derivatives have also been reported to possess anti-inflammatory properties. A related study demonstrated that certain benzofuran compounds significantly reduced pro-inflammatory cytokines such as TNF and IL-1 by up to 98% in vitro. This suggests that the compound may modulate inflammatory pathways effectively, potentially offering therapeutic benefits for chronic inflammatory diseases .
3. Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is noteworthy, as they can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to the anticancer effects observed in various studies .
The biological activities of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one can be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased ROS production and caspase activation .
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation, contributing to its therapeutic effects.
Case Studies
A notable case study involved the evaluation of a closely related benzofuran derivative's impact on human leukemia cells. The study revealed that treatment with the compound led to a significant increase in caspase activity, indicating its potential as an apoptotic agent .
Another study focused on the anti-inflammatory effects of benzofuran derivatives in murine macrophages, where a significant reduction in NF-κB activity was observed following treatment, further supporting its role in managing inflammatory responses .
Scientific Research Applications
Benzofuran derivatives, including this compound, are recognized for their diverse biological activities. The primary areas of interest include:
- Cytotoxicity : The compound has shown potential in inducing apoptosis in cancer cells.
- Antioxidant Activity : It may protect cells from oxidative stress, contributing to the prevention of chronic diseases.
- Anti-inflammatory Effects : The compound could inhibit pro-inflammatory cytokines, making it beneficial for managing chronic inflammatory conditions.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various benzofuran derivatives, including this compound. It demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin against human cancer cell lines. This indicates a promising potential for development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research on related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers in vitro. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Summary of Biological Activities
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the therapeutic potential of this compound. The following table summarizes key findings regarding its variants:
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other benzofuran-3(2H)-one derivatives, particularly those modified at the benzylidene position. A closely related analogue is "(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one" (CAS: 900275-73-2), which replaces the 3-methoxybenzylidene group with a 2-chlorobenzylidene substituent .
Key Differences and Implications
Structural Analysis Tools
Crystallographic studies of such compounds often employ programs like SHELXL for refinement and ORTEP-3 for visualization . For example, SHELXL’s robust handling of small-molecule crystallography ensures precise determination of the Z-configuration and hydrogen-bonding networks, while ORTEP-3 aids in illustrating steric clashes or conformational flexibility introduced by substituents like the bis-methoxyethylamine chain .
Limitations of Current Evidence
The provided data lack explicit experimental results (e.g., IC₅₀, solubility measurements). However, structural comparisons and computational predictions align with established structure-activity relationship (SAR) principles, where substituent electronic and steric profiles dictate molecular behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
